molecular formula C21H14O2 B1254650 2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one CAS No. 41255-19-0

2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one

Cat. No.: B1254650
CAS No.: 41255-19-0
M. Wt: 298.3 g/mol
InChI Key: JVYYDEJSBRXCBT-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a chromenone core structure attached to a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one typically involves the condensation of 4-biphenylcarboxaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or chromenone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: Similar structure but lacks the biphenyl group.

    4H-Chromen-4-one: The core structure without any substituents.

    1,1’-Biphenyl-4-carboxaldehyde: Contains the biphenyl group but lacks the chromenone core.

Uniqueness

2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one is unique due to the combination of the biphenyl and chromenone structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

41255-19-0

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2-(4-phenylphenyl)chromen-4-one

InChI

InChI=1S/C21H14O2/c22-19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H

InChI Key

JVYYDEJSBRXCBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3

Synonyms

4'-phenylflavone

Origin of Product

United States

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